2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553629
InChI: InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,15H,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C13H17BO5
Molecular Weight: 264.08 g/mol

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

CAS No.:

Cat. No.: VC16553629

Molecular Formula: C13H17BO5

Molecular Weight: 264.08 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid -

Specification

Molecular Formula C13H17BO5
Molecular Weight 264.08 g/mol
IUPAC Name 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Standard InChI InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,15H,1-4H3,(H,16,17)
Standard InChI Key HFYLMDURJRSTHA-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflects its dual functional groups: a boronate ester and a carboxylic acid. The boronate group is part of a pinacol ester, a stabilizing moiety that enhances the compound’s shelf life and reactivity in anhydrous conditions.

Structural Features:

  • SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)O

  • InChI Key: HFYLMDURJRSTHA-UHFFFAOYSA-N

  • Molecular Formula: C₁₃H₁₇BO₅

  • Molecular Weight: 264.08 g/mol

The ortho-substituted hydroxy and carboxylic acid groups create intramolecular hydrogen bonding, influencing solubility and crystallization behavior .

Physicochemical Parameters

PropertyValueSource
LogP1.478 (estimated)
TPSA64.99 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds2

The relatively low LogP value suggests moderate lipophilicity, while the high topological polar surface area (TPSA) indicates compatibility with polar solvents like dimethylformamide (DMF) or ethanol .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via boronation of phenolic precursors. A common method involves:

  • Lithiation of methyl 2-hydroxybenzoate at the 5-position using n-butyllithium.

  • Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester.

  • Hydrolysis of the methyl ester to yield the free carboxylic acid .

Key Reaction:

Methyl 2-hydroxybenzoate+Pinacol boraneLiTMPMethyl 2-hydroxy-5-boronatobenzoateHClTarget Compound\text{Methyl 2-hydroxybenzoate} + \text{Pinacol borane} \xrightarrow{\text{LiTMP}} \text{Methyl 2-hydroxy-5-boronatobenzoate} \xrightarrow{\text{HCl}} \text{Target Compound}

Yields typically range from 60–75%, with purity >96% achievable via recrystallization .

Industrial-Scale Production

Large-scale synthesis requires strict control over:

  • Temperature: Reactions are conducted at −78°C to prevent deboronation.

  • Moisture: Anhydrous conditions are critical to avoid hydrolysis of the boronate ester.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. For example:

Ar–B(pin)+Ar’–XPd(PPh₃)₄Ar–Ar’+Byproducts\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar–Ar'} + \text{Byproducts}

Advantages:

  • Regioselectivity: The 5-boronate group directs coupling to the para position of the benzoic acid.

  • Stability: The pinacol ester resists protodeboronation under basic conditions .

Pharmaceutical Intermediates

This compound is a precursor to:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group yields analogs of salicylic acid.

  • Boronic Acid Therapeutics: Used in proteasome inhibitors (e.g., bortezomib analogs) .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Causes skin irritation)Wear gloves and lab coat
H319 (Causes serious eye irritation)Use safety goggles

The compound is classified under GHS07 (Warning) and should be stored at 4°C under nitrogen to prevent degradation .

Environmental Impact

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaSubstituentsKey Application
Target CompoundC₁₃H₁₇BO₅5-Boronato, 2-carboxySuzuki coupling
2-Hydroxy-4-boronatobenzoic acidC₁₃H₁₇BO₅4-Boronato, 2-carboxyFluorescent probes
Methyl 3-chloro-2-hydroxy-4-methyl-5-boronatobenzoateC₁₅H₂₀BClO₅5-Boronato, 3-chloroAntibiotic synthesis

The 5-boronato isomer (target compound) exhibits superior coupling efficiency compared to the 4-boronato analog due to reduced steric hindrance .

Recent Advances and Future Directions

Catalytic Innovations

Recent studies (2024) highlight the use of nickel catalysts for coupling with alkyl halides, expanding the compound’s utility in C(sp³)–C(sp²) bond formation.

Bioconjugation Applications

Functionalization with polyethylene glycol (PEG) chains enables use in antibody-drug conjugates (ADCs), leveraging the boronate’s reactivity for tumor-targeted drug delivery.

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